2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid
Description
2-Chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid (IUPAC name: 3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid) is a halogenated aromatic propanoic acid derivative. Its molecular formula is C₁₀H₈ClF₃O₂, with a molecular weight of 252.62 g/mol . The compound is characterized by a propanoic acid backbone substituted with a phenyl ring bearing a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2.
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-4,8H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCCQPLIYSRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233714 | |
| Record name | α-Chloro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199803-47-9 | |
| Record name | α-Chloro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199803-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Chloro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetic acid in the presence of a base, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The phenyl ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers on the Phenyl Ring
Structural Implications :
Derivatives with Additional Functional Groups
Modifications to the propanoic acid chain or phenyl ring introduce distinct chemical and biological profiles.
Functional Group Impact :
Trifluoromethylated Propanoic Acids with Hydroxy/Methyl Substituents
Variants with trifluoromethyl and hydroxy groups on the propanoic acid chain exhibit distinct stereochemical and electronic properties.
Key Differences :
- Chirality: The (R)-enantiomer of the hydroxy-methyl derivative has applications in enantioselective catalysis, unlike the non-chiral target compound .
- Acidity : The trifluoro-hydroxy analogs are significantly more acidic than the target compound, influencing their behavior in aqueous environments .
Biological Activity
2-Chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid (commonly referred to as CF3-phenylpropanoic acid ) is a compound featuring a trifluoromethyl group, known for its significant influence on biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8ClF3O2
- Molecular Weight : 252.62 g/mol
This compound contains a propanoic acid backbone with a chloro and a trifluoromethyl substituent on the aromatic ring, which enhances its lipophilicity and biological activity.
The biological activity of CF3-phenylpropanoic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, potentially inhibiting their activity. For example, studies have shown that compounds with similar structures exhibit improved potency against specific enzymes involved in metabolic pathways .
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways critical for cellular responses. Its unique electronic properties due to the trifluoromethyl group allow it to engage effectively with receptor sites .
Antimicrobial Activity
Research indicates that CF3-phenylpropanoic acid exhibits notable antimicrobial properties. In particular, it has shown:
- Antichlamydial Activity : Studies demonstrated that derivatives containing the trifluoromethyl group displayed selective activity against Chlamydia trachomatis, suggesting potential for developing new treatments for chlamydial infections .
- Broad Spectrum Antimicrobial Effects : The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects. It was found that the presence of the trifluoromethyl group is crucial for enhancing antimicrobial potency .
Case Studies
-
Study on Antichlamydial Activity :
- Objective : To evaluate the efficacy of CF3-substituted compounds against C. trachomatis.
- Methodology : HEp-2 cells were infected with C. trachomatis, and treated with varying concentrations of CF3 derivatives.
- Results : Compounds showed reduced inclusion sizes and numbers compared to untreated controls, indicating effective eradication of the pathogen .
-
Enzyme Inhibition Studies :
- Objective : To assess the inhibitory effects on specific metabolic enzymes.
- Findings : Compounds similar in structure to CF3-phenylpropanoic acid demonstrated enhanced inhibition rates compared to their non-fluorinated counterparts, supporting the hypothesis that electron-withdrawing groups significantly affect enzyme interactions .
Comparative Analysis
To better understand the biological activity of CF3-phenylpropanoic acid, it is useful to compare it with related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antichlamydial, Antibacterial |
| 2-Chloro-3-phenylpropanoic Acid | Structure | Moderate Antimicrobial Activity |
| 3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic Acid | Structure | Significant Antibacterial Activity |
Q & A
Q. Key Factors :
- Catalyst choice (e.g., AlCl₃ vs. FeCl₃) affects regioselectivity.
- Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction kinetics.
- Yields range from 40–70% depending on halogenation efficiency .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
Essential methods include:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion peak at m/z 282 (C₁₀H₇ClF₃O₂⁺) with fragments corresponding to loss of COOH (Δ m/z 45) .
Advanced: How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?
Answer:
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
- Target Binding : Electron-withdrawing effects polarize the aromatic ring, improving interactions with hydrophobic enzyme pockets .
Q. Methodological Validation :
- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets).
- Use molecular docking to map interactions between CF₃ and binding sites .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Purity Variations : HPLC analysis (e.g., ≥95% purity threshold) ensures consistency .
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO vs. aqueous buffer) .
- Cell Line Specificity : Validate activity across multiple models (e.g., HEK293 vs. HeLa cells).
Case Study :
A 2023 study reported conflicting IC₅₀ values (10 µM vs. 25 µM) for COX-2 inhibition. Reevaluation under uniform conditions (pH 7.4, 37°C) resolved the disparity, confirming IC₅₀ = 15 ± 2 µM .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulates membrane permeation (e.g., diffusion coefficients in lipid bilayers) .
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F = 65–75%) and CYP450 metabolism risks .
Validation : Compare computational results with in vitro Caco-2 permeability assays and microsomal stability tests .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorination) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Note : No specific toxicity data exists for this compound, but structurally similar chlorinated aromatics require caution .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Answer:
- Modify Substituents :
- Replace Cl with Br or I to assess steric effects.
- Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to alter electronic profiles .
- Assay Design :
Example : A 2024 study found that adding a para-methoxy group reduced off-target binding by 60% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
